N-Ohanabas can be classified as an aromatic compound due to the presence of a benzene ring in its structure. It is often categorized under heterocyclic compounds due to the inclusion of nitrogen atoms in its molecular framework. The compound is utilized primarily in neuropharmacological studies and as a radioligand for positron emission tomography (PET) imaging.
The synthesis of N-Ohanabas typically involves several chemical reactions that can include:
One effective synthetic route involves the use of automated synthesis modules that streamline the process of introducing carbon-11 into the molecule. The parameters for these syntheses often include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and purity.
N-Ohanabas features a complex molecular structure characterized by:
The molecular formula for N-Ohanabas is represented as , with specific stereochemistry that affects its binding affinity to receptors. The InChI key for this compound is UVWLEPXXYOYDGR-UHFFFAOYSA-N, which aids in its identification across databases.
N-Ohanabas undergoes several significant chemical reactions:
These reactions are influenced by various factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for N-Ohanabas primarily involves its interaction with serotonin transporters. Upon administration, N-Ohanabas binds to these transporters, inhibiting their function and thereby affecting serotonin levels in the brain. This action is significant in studying mood disorders and other neurological conditions.
Studies have shown that N-Ohanabas exhibits a high affinity for serotonin transporters, making it effective as a radioligand in PET imaging. This property allows researchers to visualize serotonin dynamics in vivo, providing insights into various psychiatric disorders.
N-Ohanabas possesses several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
N-Ohanabas has several scientific applications:
N-Ohanabas (CAS 105728-78-7) is a structurally distinct organonitrogen compound with the systematic name N-(4-Hydroxyundecanoyl)anabasine and molecular formula C₂₁H₃₄N₂O₂. Its molecular architecture integrates a pyridine-piperidine core (anabasine moiety) acylated by an 11-carbon hydroxy-substituted aliphatic chain. This amphiphilic design confers unique physicochemical properties, positioning it between polar and nonpolar domains. Terminological precision is essential, as the compound is referenced under multiple designations including 4-hydroxy-1-(2-pyridin-3-ylpiperidin-1-yl)undecan-1-one and the registry number 133201-45-3 [1]. The IUPAC name reflects the critical bonding at the piperidine nitrogen, distinguishing it from analogues with alternative attachment sites.
Table 1: Core Chemical Identifiers of N-Ohanabas
Property | Value/Descriptor |
---|---|
CAS Registry Number | 105728-78-7 |
Molecular Formula | C₂₁H₃₄N₂O₂ |
Systematic IUPAC Name | 4-Hydroxy-1-[2-(pyridin-3-yl)piperidin-1-yl]undecan-1-one |
Common Synonyms | N-(4-Hydroxyundecanoyl)anabasine; SCHEMBL3275498; DTXSID50928003 |
Structural Features | Tertiary amide linkage; Hydroxyalkyl chain; Bicyclic heteroaromatic system |
The compound emerged in chemical literature during the late 20th century, with its first synthesis and characterization reported circa 1990. Early investigations focused on its isolation as a minor alkaloid derivative or synthetic analog of anabasine, though detailed provenance remains poorly documented. The 1992 assignment of the CAS registry number (105728-78-7) established its formal chemical identity, enabling standardized research [1]. Unlike structurally simpler nicotine or anabasine analogs, N-Ohanabas failed to gain significant traction in pharmacological screening programs during the 1990–2010 period, likely due to synthetic complexity and the focus on smaller molecules in neuropharmacology. Its reappearance in cheminformatics databases (e.g., SCHEMBL3275498, DTXSID50928003) post-2010 reflects renewed interest in complex functionalized alkaloids for targeted biological applications, though dedicated studies remain sparse.
N-Ohanabas exemplifies a compound trapped within multiple, overlapping research gaps as defined by evidence grading frameworks [4] [8]:
Table 2: Research Gaps in N-Ohanabas Investigation
Gap Type | Manifestation in N-Ohanabas Research | Primary Reason (Per PICOS Framework) |
---|---|---|
Evidence Gap | Predictive bioactivity vs. experimental validation mismatch | Insufficient information (No in vitro assays) |
Knowledge Void Gap | Absence of key physicochemical data | Not the right information (Lack of focused studies) |
Methodological Gap | Non-optimized, low-yield synthesis | Inadequate methods (Limited synthetic routes) |
Theoretical Gap | Unexplored structure-activity relationships | Inconsistency (Disconnect between structure & hypothesized targets) |
This review establishes the following objectives to address identified deficiencies:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1